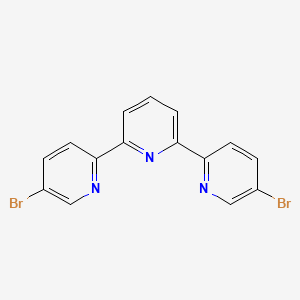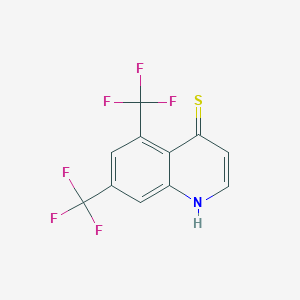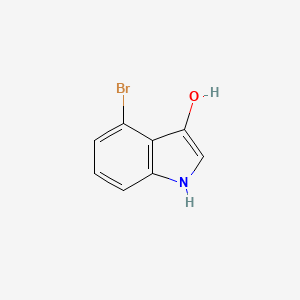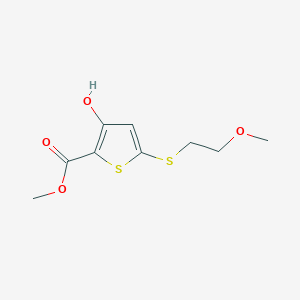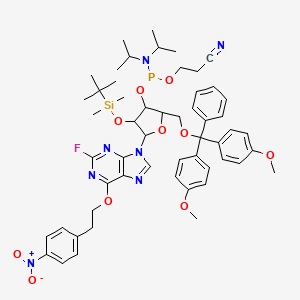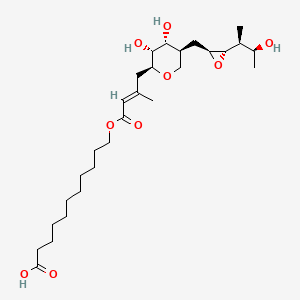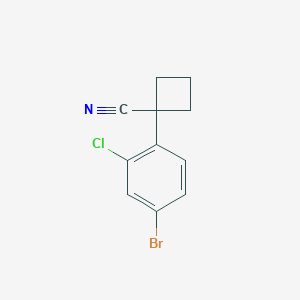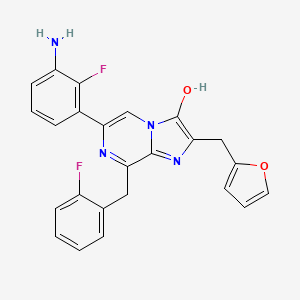
Fluorofurimazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorofurimazine is a derivative of furimazine, a substrate used in bioluminescence imaging. It is specifically designed to enhance the brightness and stability of bioluminescent signals in vivo. This compound is particularly useful in applications involving NanoLuc luciferase, a small, ATP-independent enzyme that produces bright blue light upon oxidation of its substrate.
Preparation Methods
Fluorofurimazine is synthesized through a series of chemical reactions starting from furimazine. The synthetic route involves the introduction of fluorine atoms to the furimazine molecule to improve its solubility and bioavailability. The reaction conditions typically involve the use of fluorinating agents under controlled temperature and pressure to ensure the selective introduction of fluorine atoms. Industrial production methods focus on optimizing the yield and purity of this compound through scalable processes that maintain the integrity of the compound.
Chemical Reactions Analysis
Fluorofurimazine undergoes several types of chemical reactions, including oxidation and substitution. The oxidation reaction is catalyzed by NanoLuc luciferase, resulting in the emission of blue light. Common reagents used in these reactions include oxidizing agents and fluorinating agents. The major product formed from the oxidation reaction is an excited-state species that emits light, which is the basis for its use in bioluminescence imaging.
Scientific Research Applications
Fluorofurimazine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a substrate for bioluminescent assays to study enzyme kinetics and protein-protein interactions. In biology, it is employed in cell tracking and gene expression studies. In medicine, this compound is used in preclinical imaging to monitor disease progression and treatment efficacy. In industry, it is utilized in high-throughput screening assays for drug discovery and development.
Mechanism of Action
The mechanism of action of fluorofurimazine involves its oxidation by NanoLuc luciferase. Upon oxidation, this compound is converted into an excited-state species that emits blue light. This bioluminescent signal is used to track biological events in vivo. The molecular targets of this compound include NanoLuc luciferase and its fusion proteins, which are engineered to produce bioluminescent signals in specific cellular contexts.
Comparison with Similar Compounds
Fluorofurimazine is unique in its enhanced solubility and bioavailability compared to its parent compound, furimazine. Similar compounds include hydrofurimazine, which also exhibits improved solubility and prolonged photon generation. this compound is distinguished by its higher brightness and stability in vivo, making it particularly suitable for applications requiring high sensitivity and resolution. Other similar compounds include coelenterazine analogs, which are used in various bioluminescent systems but may not offer the same level of performance as this compound in specific applications.
This compound’s unique properties make it a valuable tool in bioluminescence imaging, enabling researchers to achieve higher sensitivity and resolution in their studies.
Properties
CAS No. |
2412089-96-2 |
|---|---|
Molecular Formula |
C24H18F2N4O2 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
6-(3-amino-2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-2-(furan-2-ylmethyl)imidazo[1,2-a]pyrazin-3-ol |
InChI |
InChI=1S/C24H18F2N4O2/c25-17-8-2-1-5-14(17)11-19-23-29-20(12-15-6-4-10-32-15)24(31)30(23)13-21(28-19)16-7-3-9-18(27)22(16)26/h1-10,13,31H,11-12,27H2 |
InChI Key |
ZCOXIHLUZKFAPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=C(C(=CC=C5)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexanoic acid, 6-[(2-chlorophenyl)thio]-](/img/structure/B12065131.png)
